Anhídrido cloréndico

Descripción general

Descripción

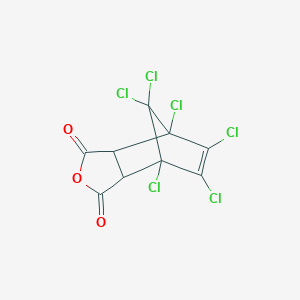

Chlorendic anhydride is a chlorinated organic compound with the chemical formula C₉H₂Cl₆O₃ . It is a white crystalline solid that is primarily used as a flame retardant and in the production of various resins. The compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in industrial applications .

Aplicaciones Científicas De Investigación

Chlorendic anhydride has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor in the synthesis of flame-retardant polymers and resins.

Biology: Employed in the study of flame-retardant materials and their interactions with biological systems.

Medicine: Investigated for its potential use in medical devices due to its chemical stability.

Industry: Widely used in the production of fiberglass-reinforced resins, epoxy resins, and UV-curable inks. .

Mecanismo De Acción

Target of Action

Chlorendic anhydride is primarily used as a reactive flame retardant . Its primary targets are materials such as unsaturated polyester, polyurethane, and epoxy resin . It acts by enhancing the flame resistance of these materials.

Mode of Action

Chlorendic anhydride interacts with its targets (polyester, polyurethane, and epoxy resin) through a chemical reaction . This reaction integrates the chlorendic anhydride into the polymer matrix, thereby enhancing the flame resistance of the material .

Biochemical Pathways

It’s known that chlorendic anhydride can be hydrolyzed to chlorendic acid . This suggests that it may interact with water and other substances in the environment, leading to changes in its chemical structure and properties .

Pharmacokinetics

It’s known that chlorendic anhydride can be hydrolyzed to chlorendic acid . This suggests that it may undergo changes in its chemical structure when it interacts with water and other substances in the environment .

Result of Action

The primary result of chlorendic anhydride’s action is the enhancement of flame resistance in materials such as unsaturated polyester, polyurethane, and epoxy resin . This makes these materials safer to use in various applications, including the production of fiberglass-reinforced resins for chemical-industry equipment, alkyd resins for special inks and paints, and hardening agents in epoxy resins used in the manufacture of printed circuit boards .

Action Environment

The action of chlorendic anhydride can be influenced by environmental factors. For example, it is known to lose water when heated to 200°C, forming an anhydride with a melting point of 230–235°C . When subject to pyrolysis, it decomposes to hydrochloric acid and various chlorinated compounds . It is resistant to hydrolytic dechlorination , suggesting that it is stable under certain environmental conditions. It can be hydrolyzed to chlorendic acid, indicating that it may interact with water and other substances in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorendic anhydride is synthesized through a Diels-Alder reaction between maleic anhydride and hexachlorocyclopentadiene. The reaction typically occurs at temperatures ranging from 150°C to 180°C and can take between 2 to 5 hours to complete . The molecular ratio of maleic anhydride to hexachlorocyclopentadiene is usually maintained at approximately 1:1.05 .

Industrial Production Methods: In industrial settings, the reaction is often carried out in the presence of a diluting agent to ensure uniform mixing and to control the reaction temperature. The process yields high-quality chlorendic anhydride with a purity of up to 96% . The product can be directly used in the production of polyester resins and other applications .

Análisis De Reacciones Químicas

Types of Reactions: Chlorendic anhydride undergoes various chemical reactions, including:

Hydrolysis: Converts the anhydride to chlorendic acid.

Esterification: Reacts with alcohols to form esters.

Polymerization: Used in the synthesis of polymers and resins.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions at elevated temperatures.

Esterification: Alcohols in the presence of acid catalysts.

Polymerization: Monomers and initiators under controlled conditions.

Major Products:

Chlorendic Acid: Formed through hydrolysis.

Esters: Formed through esterification reactions.

Polymers and Resins: Produced through polymerization processes.

Comparación Con Compuestos Similares

Hexachlorocyclopentadiene: A precursor used in the synthesis of chlorendic anhydride.

Maleic Anhydride: Another precursor used in the synthesis process.

Chlorendic Acid: The hydrolyzed form of chlorendic anhydride.

Uniqueness: Chlorendic anhydride is unique due to its high chlorine content and its ability to form highly stable, flame-retardant polymers. Unlike other anhydrides, it provides superior thermal stability and resistance to chemical degradation, making it particularly valuable in high-performance applications .

Actividad Biológica

Chlorendic anhydride, a chemical intermediate primarily used in the production of flame-retardant polyester resins, has been the subject of various studies concerning its biological activity and potential health effects. This article provides a comprehensive overview of the biological activity of chlorendic anhydride, including its toxicity, mutagenicity, and allergenic potential, supported by data tables and research findings.

Chlorendic anhydride is derived from chlorendic acid and is known for its reactivity in polymer formulations. It is commonly utilized in coatings and adhesives due to its ability to enhance curing rates under specific conditions . Its chemical structure contributes to its biological interactions, particularly regarding toxicity and sensitization.

Acute and Chronic Toxicity

Chlorendic anhydride exhibits significant toxicity in various animal studies. Key findings include:

- Skin Irritation : Chlorendic anhydride is classified as a skin irritant and a severe eye irritant in rabbits .

- Dermal Sensitization : In guinea pigs, it was identified as a skin sensitizer, indicating potential allergic reactions upon repeated exposure .

- No Observed Effect Levels (NOEL) : In a 90-day feeding study on rats, the NOEL was determined to be 125 mg/kg body weight per day. A 3-week dermal study indicated a NOEL of 100 mg/kg body weight/day .

Mutagenicity and Carcinogenicity

Studies investigating the mutagenic potential of chlorendic anhydride yielded mixed results:

- Mutagenicity Tests : No mutagenic effects were observed in assays using five strains of Salmonella typhimurium at doses up to 7500 µg/plate. However, significant unscheduled DNA synthesis was noted in human WI-38 cells .

- Carcinogenic Potential : Chlorendic acid (related compound) demonstrated carcinogenic properties in rodent studies, showing increased incidences of liver tumors in male rats and both benign and malignant tumors in female rats . Chlorendic anhydride is expected to have a similar profile due to its conversion to chlorendic acid in biological systems.

Allergic Reactions and Occupational Exposure

Chlorendic anhydride has been implicated in occupational asthma and other respiratory issues among workers exposed to welding fumes containing this compound. Case reports indicate that exposure during welding processes can lead to sensitization and allergic reactions .

Environmental Impact

Research on the environmental effects of chlorendic compounds indicates toxicity towards aquatic organisms. Chlorendic acid has been reported to inhibit microfaunal activity at concentrations as low as 250 mg/liter, affecting oxygen production and respiration in algae .

Data Summary

The following table summarizes key findings from various studies on chlorendic anhydride:

| Study Type | Findings |

|---|---|

| Skin Irritation | Severe irritant; significant sensitization potential in guinea pigs |

| NOEL (Rats) | 125 mg/kg body weight/day (90-day feeding study) |

| Mutagenicity | Negative in Salmonella assays; positive DNA synthesis in human cells |

| Carcinogenicity | Increased liver tumors in rodent studies; similar effects expected from chlorendic anhydride |

| Respiratory Effects | Occupational asthma reported among welders exposed to fumes containing chlorendic anhydride |

Propiedades

IUPAC Name |

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBJFXNAEMSXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl6O3 | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026941 | |

| Record name | Chlorendic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystals; [Hawley], WHITE CRYSTALS. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorendic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Readily sol in acetone, benzene, toluene; slightly sol in water, n-hexane, carbon tetrachloride, In water, 0.086 mg/L @ 25 °C /Estimated/, Solubility in water: reaction | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.73 kg/L, 1.73 g/cm³ | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.5X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white crystals | |

CAS No. |

115-27-5 | |

| Record name | Chlorendic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorendic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorendic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6,7,7-hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

239 °C, 231-235 °C | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.